Cas no 1260379-42-7 (1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole)

1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 2-chloro-4-nitrophenyl group and a methyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. The presence of both chloro and nitro substituents enhances its electrophilic character, facilitating further functionalization. Its stability under standard conditions ensures consistent performance in synthetic applications. The compound’s well-defined molecular architecture allows for precise modifications, supporting research in medicinal chemistry and material science. High purity grades are available to meet rigorous laboratory and industrial requirements.
1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole structure
1260379-42-7 structure
Product name:1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
CAS No:1260379-42-7
MF:C10H8ClN3O2
Molecular Weight:237.642420768738
MDL:MFCD18262444
CID:5158285
PubChem ID:60136445

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
    • 1-(2-chloro-4-nitrophenyl)-3-methylpyrazole
    • STL415048
    • 1H-Pyrazole, 1-(2-chloro-4-nitrophenyl)-3-methyl-
    • MDL: MFCD18262444
    • インチ: 1S/C10H8ClN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3
    • InChIKey: ORQFZKKHYROFIN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1N1C=CC(C)=N1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 63.6

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-232626-0.5g
1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
1260379-42-7 95%
0.5g
$465.0 2024-06-19
Enamine
EN300-232626-0.1g
1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
1260379-42-7 95%
0.1g
$427.0 2024-06-19
Chemenu
CM491077-5g
1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
1260379-42-7 97%
5g
$*** 2023-03-29
Enamine
EN300-232626-5.0g
1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
1260379-42-7 95%
5.0g
$1406.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD608661-1g
1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
1260379-42-7 97%
1g
¥1477.0 2023-04-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD608661-5g
1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
1260379-42-7 97%
5g
¥4431.0 2023-04-04
Enamine
EN300-232626-1g
1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole
1260379-42-7
1g
$485.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353288-500mg
1-(2-Chloro-4-nitrophenyl)-3-methyl-1h-pyrazole
1260379-42-7 97%
500mg
¥18867.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353288-1g
1-(2-Chloro-4-nitrophenyl)-3-methyl-1h-pyrazole
1260379-42-7 97%
1g
¥19623.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353288-2.5g
1-(2-Chloro-4-nitrophenyl)-3-methyl-1h-pyrazole
1260379-42-7 97%
2.5g
¥33415.00 2024-08-09

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole 関連文献

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazoleに関する追加情報

Introduction to 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole (CAS No. 1260379-42-7)

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole, identified by the chemical registration number CAS No. 1260379-42-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound has garnered attention due to its unique structural properties and potential applications in drug discovery. The presence of both chloro and nitro substituents on the phenyl ring, combined with the pyrazole core, imparts distinct reactivity and functionality that make it a valuable scaffold for developing novel therapeutic agents.

The molecular structure of 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole consists of a pyrazole ring substituted at the 3-position with a methyl group, while the phenyl ring is functionalized with a chloro group at the 2-position and a nitro group at the 4-position. This specific arrangement of substituents enhances its interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various enzymatic and protein-protein interaction pathways. 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole has been investigated for its potential as an inhibitor in several key biological pathways. For instance, studies have explored its interactions with enzymes involved in inflammation and oxidative stress, which are critical factors in numerous diseases, including neurodegenerative disorders and cardiovascular conditions.

One of the most compelling aspects of this compound is its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in the production of pro-inflammatory mediators. By inhibiting these enzymes, 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole may help reduce inflammation and mitigate associated pathological processes. Preliminary in vitro studies have demonstrated promising results, suggesting that this compound could serve as a lead molecule for the development of novel anti-inflammatory drugs.

Furthermore, the pyrazole core is a well-documented pharmacophore in drug discovery, known for its ability to bind to biological targets with high affinity and selectivity. The introduction of halogenated aromatic rings enhances the lipophilicity and metabolic stability of the molecule, making it more suitable for oral administration. These properties are particularly important for drug candidates intended for clinical use.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic profiles of small molecules like 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole with greater accuracy. Molecular docking studies have revealed that this compound can effectively interact with target proteins, suggesting its potential as an inhibitor or modulator in various therapeutic contexts. These computational findings complement experimental data and provide a robust framework for designing optimized derivatives.

The synthesis of 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nitration of the phenyl ring followed by chlorination, followed by condensation with methylhydrazine or a suitable methylating agent to introduce the pyrazole moiety. Advances in synthetic methodologies have improved the efficiency and scalability of these reactions, making it feasible to produce larger quantities of the compound for further research.

In conclusion, 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole (CAS No. 1260379-42-7) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. Its ability to modulate key enzymatic pathways makes it a valuable scaffold for designing novel therapeutic agents targeting inflammation, oxidative stress, and other pathological processes. Continued research into this compound is expected to yield significant insights into its pharmacological properties and potential clinical applications.

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